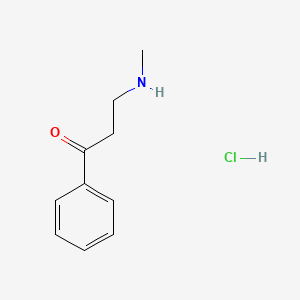

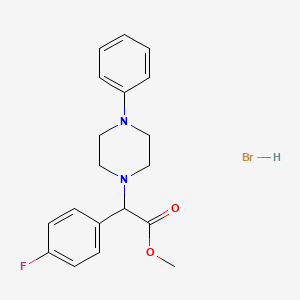

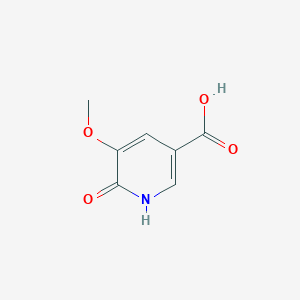

2-(1,1-difluoropropyl)-1H-pyrrole

説明

The description of a compound typically includes its molecular formula, structure, and any common names it might have. It may also include information about its discovery or synthesis.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used. The yield and purity of the product would also be considered.Molecular Structure Analysis

This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, or computational chemistry, to determine the precise arrangement of atoms in the molecule.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts. This could involve both experimental studies and theoretical calculations.Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectroscopic properties, such as its UV/Vis, IR, or NMR spectra.科学的研究の応用

Pheromone Chemistry in Cerambycidae Beetles

The compound 1-(1H–pyrrol-2-yl)-1,2-propanedione, a pyrrole derivative, is a crucial pheromone component in several species of longhorned beetles across Asia and South America. A study confirmed its identification as a pheromone component in a North American species, Dryobius sexnotatus, marking the first such discovery. This research highlights the global conserved nature of pyrrole as a pheromone motif within the Cerambycinae subfamily, spanning different continents (Diesel et al., 2017).

Neuropharmacological and Analgesic Properties

Pyrrole analogues of the analgesic drug lefetamine have been synthesized and evaluated. These compounds, bearing the 1-phenyl-2-(1H-pyrrol-1-yl)ethylamino moiety, demonstrated notable analgesic activities in mice and anti-inflammatory effects in rats. Interestingly, one compound in this series showed an analgesic effect comparable to lefetamine but was devoid of its neurotoxicity (Massa et al., 1989).

Acid-Related Disease Treatment

The compound 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438) has been studied as a novel potassium-competitive acid blocker for the treatment of acid-related diseases. TAK-438 exhibits potent and long-lasting inhibitory action on gastric acid secretion, providing a potential new option for patients with acid-related diseases refractory to conventional proton pump inhibitors (Hori et al., 2010).

Environmental Impact and Health Effects

Perfluoroalkyl substances (PFAS), including certain pyrrole derivatives, are widely used in manufacturing and have been shown to accumulate in the environment, posing risks to human health. The inflammasome receptor AIM2 recognizes PFAS like perfluorooctane sulfonate (PFOS) and triggers inflammatory responses and tissue damage in multiple organs. This discovery sheds light on the mechanisms by which PFAS incite tissue inflammation and suggests AIM2 as a key pattern recognition receptor responding to these environmental pollutants (Wang et al., 2021).

Safety And Hazards

This would involve studying the compound’s toxicity, both acute and chronic. It could also involve studying its environmental impact, such as its biodegradability or its effects on non-target organisms.

将来の方向性

This would involve a discussion of areas for future research, such as potential applications of the compound, or ways that its synthesis or properties could be improved.

特性

IUPAC Name |

2-(1,1-difluoropropyl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2N/c1-2-7(8,9)6-4-3-5-10-6/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKGPMZPNJPBQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CN1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-difluoropropyl)-1H-pyrrole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1390484.png)

![Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1390488.png)

![2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride](/img/structure/B1390493.png)